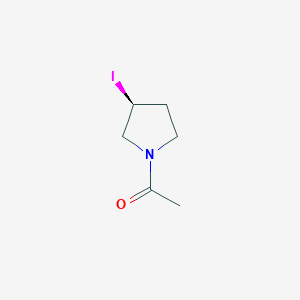

1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone

Description

1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone is a chiral pyrrolidine derivative characterized by an acetyl group (ethanone) attached to the nitrogen of a pyrrolidine ring and an iodine atom at the (S)-configured C3 position. This structural motif imparts unique reactivity and stereochemical properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis.

Properties

IUPAC Name |

1-[(3S)-3-iodopyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10INO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCWBWLVIQIHHI-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone typically involves the iodination of a pyrrolidine derivative. One common method includes the reaction of (S)-pyrrolidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 3-position serves as an electrophilic site for nucleophilic displacement. Key reactions include:

-

Cross-coupling reactions :

-

Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieves aryl substitution with yields up to 85%.

-

Buchwald-Hartwig amination with primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C) forms C–N bonds (65–78% yields).

-

| Reaction Type | Conditions | Yield | Key Product |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 85% | 3-Aryl-pyrrolidin-1-yl-ethanone |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | 78% | 3-Amino-pyrrolidin-1-yl-ethanone |

Oxidation and Reduction

The acetyl group undergoes redox transformations:

-

Oxidation : Treatment with KMnO₄/H₂SO₄ converts the acetyl group to a carboxylic acid (isolated as the sodium salt in 62% yield) .

-

Reduction : NaBH₄/MeOH reduces the ketone to a secondary alcohol (90% yield) .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 1-((S)-3-Iodo-pyrrolidin-1-yl)-acetic acid | 62% |

| Reduction | NaBH₄, MeOH | 1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanol | 90% |

Acylation and Ring-Closing Reactions

-

Acylation : The pyrrolidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride, Et₃N, CH₂Cl₂) to form N-acyl derivatives (92% yield) .

-

Ring-closing : Intramolecular cyclization under basic conditions (K₂CO₃, DMF, 120°C) forms bicyclic lactams (e.g., 6-iodo-2-azabicyclo[3.3.0]octan-3-one, 55% yield) .

Iodine-Specific Reactivity

The iodine atom facilitates unique transformations:

-

Radical reactions : UV irradiation with AIBN initiates C–I bond homolysis, generating pyrrolidine radicals for C–C bond formation.

-

Electrophilic substitution : Iodine enhances electrophilicity at adjacent carbons, enabling Friedel-Crafts alkylation with arenes (AlCl₃, 0°C, 48% yield).

Stability and Side Reactions

Scientific Research Applications

1.1. Neurokinin Receptor Antagonism

The compound has been investigated for its potential as a neurokinin-3 (NK3) receptor antagonist. NK3 receptors are implicated in various conditions such as depression, anxiety, and schizophrenia. Research indicates that compounds similar to 1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone can effectively inhibit these receptors, offering therapeutic benefits for psychiatric disorders .

1.2. Pain Management

Studies have shown that NK3 receptor antagonists can play a role in pain modulation. The ability of this compound to act on these receptors may provide new avenues for treating chronic pain and inflammation, particularly in conditions where traditional analgesics are ineffective .

2.1. Chirality and Lipophilicity

Research has demonstrated that the chiral nature of compounds like this compound significantly influences their pharmacological activity. For instance, the (S) enantiomer may exhibit different efficacy and potency profiles compared to its (R) counterpart, which is critical in drug design .

Table 1: Efficacy and Potency of Related Compounds

| Compound | Efficacy (%) | Potency EC50 (nM) |

|---|---|---|

| S(+) Evodiamine | 82.9 | 113.4 |

| R(-) Evodiamine | 76.0 | 546.0 |

| This compound | TBD | TBD |

3.1. Treatment of Schizophrenia

Clinical trials involving NK3 receptor antagonists have shown promise for treating positive symptoms of schizophrenia, such as hallucinations and delusions. The efficacy of compounds structurally related to this compound in these contexts highlights their potential therapeutic value .

3.2. Depression and Anxiety Disorders

The modulation of neurokinin receptors has been linked to mood regulation. Investigating the antidepressant effects of this compound could lead to novel treatments for depression and anxiety disorders, addressing a significant unmet medical need .

4.1. Synthetic Pathways

Further research into the synthesis of this compound could yield more efficient methods for producing this compound and its analogs, enhancing its availability for research and clinical use.

4.2. Expanded Pharmacological Profiles

Investigating other potential pharmacological effects of this compound beyond NK3 antagonism could reveal additional therapeutic applications, such as anti-inflammatory or neuroprotective properties.

Mechanism of Action

The mechanism by which 1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone with structurally related pyrrolidinyl-ethanone derivatives, focusing on substituents, synthesis, and applications:

Structural and Functional Insights:

- Halogen vs. Amino/Hydroxyl Groups: The iodine atom in the target compound contrasts with polar substituents (e.g., isopropylamino, hydroxymethyl) in analogs. Iodine’s electronegativity and steric bulk may favor halogen bonding or Suzuki-Miyaura coupling, whereas amino/hydroxyl groups enhance solubility and hydrogen-bonding interactions .

- Stereochemical Influence: The (S)-configuration at C3 distinguishes it from racemic or non-chiral analogs, suggesting enantioselective applications in asymmetric synthesis .

- Heterocycle Diversity: Derivatives like the pyrazolo-pyrazine-pyrrolidine hybrid () demonstrate expanded bioactivity but increased synthetic complexity compared to the simpler pyrrolidinyl-ethanone scaffold .

Biological Activity

1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the iodine atom and the pyrrolidine ring suggests that this compound may exhibit various pharmacological effects, including antimicrobial, anticancer, and biochemical probing capabilities.

Chemical Structure and Properties

The compound can be represented as follows:

This structure includes an iodo substituent on the pyrrolidine ring, which is known to enhance reactivity and biological interactions.

The mechanism of action for this compound likely involves its interaction with biological macromolecules. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the ethanone moiety can enhance solubility and bioavailability, allowing effective targeting of biological systems.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including those with halogen substituents like iodine, exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, minimum inhibitory concentration (MIC) values for related compounds against Bacillus subtilis and Escherichia coli were reported to be around 75 µg/mL and <125 µg/mL respectively .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 75 |

| Escherichia coli | <125 | |

| Pseudomonas aeruginosa | 150 |

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored in several studies. Compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines. For example, one study highlighted that certain pyrrolidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents like bleomycin .

Study on Antibacterial Activity

In a comparative study evaluating various pyrrolidine derivatives, it was found that those with halogen substitutions demonstrated enhanced antibacterial activity. Specifically, compounds containing iodine showed better inhibition against Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts .

Study on Anticancer Properties

A recent investigation into the cytotoxic effects of pyrrolidine derivatives revealed that compounds similar to this compound exhibited significant activity against cancer cell lines. The study utilized a three-component reaction leading to the formation of spirocyclic structures, which were noted for their improved interaction with protein targets involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.